1-(3'-Chlorobiphenyl-3-yl)-ethylamine
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Overview
Description
1-(3’-Chlorobiphenyl-3-yl)-ethylamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chlorinated biphenyl group attached to an ethylamine moiety
Preparation Methods
The synthesis of 1-(3’-Chlorobiphenyl-3-yl)-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobiphenyl, which can be obtained through the chlorination of biphenyl.
Formation of the Intermediate: The 3-chlorobiphenyl is then subjected to a Friedel-Crafts alkylation reaction using ethylamine as the alkylating agent. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 1-(3’-Chlorobiphenyl-3-yl)-ethylamine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(3’-Chlorobiphenyl-3-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding biphenyl carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amine group to an alkyl group.
Substitution: The chlorinated biphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include biphenyl derivatives with various functional groups.
Scientific Research Applications
1-(3’-Chlorobiphenyl-3-yl)-ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3’-Chlorobiphenyl-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3’-Chlorobiphenyl-3-yl)-ethylamine can be compared with other biphenyl derivatives such as:
3-Chlorobiphenyl: Similar in structure but lacks the ethylamine moiety, making it less versatile in certain applications.
4-Chlorobiphenyl: Differing in the position of the chlorine atom, which can affect its reactivity and biological activity.
Biphenyl-3-yl-ethylamine:
The uniqueness of 1-(3’-Chlorobiphenyl-3-yl)-ethylamine lies in its combination of a chlorinated biphenyl group with an ethylamine moiety, providing a balance of reactivity and stability that is valuable in various research and industrial contexts.
Properties
IUPAC Name |
1-[3-(3-chlorophenyl)phenyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-10H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALXQVUNPHXRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC(=CC=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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